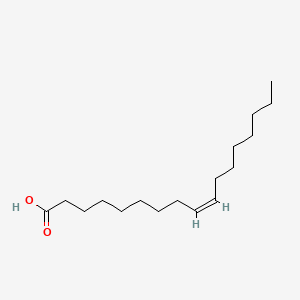

シス-9-ヘプタデセン酸

概要

説明

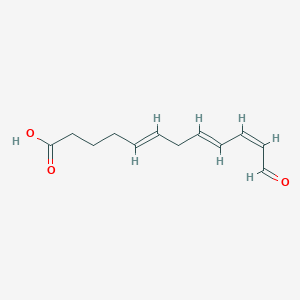

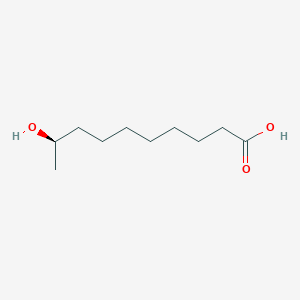

シス-9-ヘプタデセン酸: は、化学式C17H32O2を持つ一価不飽和脂肪酸です。 反芻動物の脂肪や乳の主要成分です . この化合物は、その抗真菌活性でも知られており、特定の生物防除剤によって生成されます .

科学的研究の応用

cis-9-Heptadecenoic Acid has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various chemical compounds and as a precursor in the production of biofuels.

Biology: The compound is studied for its role in microbial metabolism and its antifungal properties.

Industry: cis-9-Heptadecenoic Acid is used in the production of biofuels and other oleochemicals.

生化学分析

Biochemical Properties

cis-9-Heptadecenoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth and spore germination of certain fungi, indicating its antifungal properties . The interactions between cis-9-Heptadecenoic acid and these biomolecules are crucial for its biological activity.

Cellular Effects

The effects of cis-9-Heptadecenoic acid on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, cis-9-Heptadecenoic acid has been shown to impact the growth and germination of fungal spores, highlighting its potential as an antifungal agent .

Molecular Mechanism

At the molecular level, cis-9-Heptadecenoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for the biological activity of cis-9-Heptadecenoic acid and its role in inhibiting fungal growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-9-Heptadecenoic acid change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the production of cis-9-Heptadecenoic acid by genetically engineered Yarrowia lipolytica was optimized to maximize its yield and stability .

Dosage Effects in Animal Models

The effects of cis-9-Heptadecenoic acid vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

cis-9-Heptadecenoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The biosynthesis of cis-9-Heptadecenoic acid in microorganisms like Yarrowia lipolytica has been optimized to enhance its production .

Transport and Distribution

Within cells and tissues, cis-9-Heptadecenoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of cis-9-Heptadecenoic acid is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects .

準備方法

合成経路と反応条件: シス-9-ヘプタデセン酸は、遺伝子組み換え微生物の発酵を含む様々な方法で合成できます。そのような方法の1つは、油性酵母であるヤロウイア・リポリティカを使用します。 生産は、スクロース、グリセロール、酢酸ナトリウム、プロピオン酸ナトリウム、酵母エキスの特定の濃度を含む中央合成計画を用いて最適化されます .

工業的生産方法: シス-9-ヘプタデセン酸の工業的生産には、大規模な発酵プロセスが含まれます。 例えば、5リットルのバイオリアクターでは、培養培地中の脂質とシス-9-ヘプタデセン酸のそれぞれの含有量は、96時間の発酵後に有意な濃度に達する可能性があります .

化学反応の分析

反応の種類: シス-9-ヘプタデセン酸は、酸化、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: この反応は、過マンガン酸カリウムやオゾンなどの酸化剤を用いて行うことができます。

還元: 還元は、炭素上のパラジウムなどの触媒の存在下で、水素ガスを用いて達成できます。

置換: 置換反応には、ハロゲンや他の求核剤などの試薬が関与する可能性があります。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化により短鎖脂肪酸が生成される可能性があり、一方、還元により飽和脂肪酸が生成される可能性があります。

科学研究の応用

シス-9-ヘプタデセン酸は、幅広い科学研究の応用を持っています:

作用機序

シス-9-ヘプタデセン酸がその効果を発揮する機序には、細胞膜との相互作用が含まれます。真菌では、真菌の膜に分配され、膜流動性の増加を引き起こします。 これは、膜タンパク質の立体構造変化、膜透過性の増加、最終的には細胞質の崩壊につながります .

類似の化合物との比較

類似の化合物:

シス-10-ヘプタデセン酸: 構造は似ていますが、二重結合の位置が異なる、もう1つの一価不飽和脂肪酸です.

シス-9-ペンタデセン酸: 同様の特性を持つ短鎖脂肪酸です.

独自性: シス-9-ヘプタデセン酸は、その特異的な抗真菌性と、反芻動物の脂肪や乳に多く含まれているという点で独特です . 微生物発酵によるその生産も、他の類似の脂肪酸とは異なります .

類似化合物との比較

cis-10-Heptadecenoic Acid: Another monounsaturated fatty acid with a similar structure but differing in the position of the double bond.

cis-9-Pentadecenoic Acid: A shorter-chain fatty acid with similar properties.

Uniqueness: cis-9-Heptadecenoic Acid is unique due to its specific antifungal properties and its significant presence in ruminant fat and milk . Its production through microbial fermentation also sets it apart from other similar fatty acids .

特性

IUPAC Name |

(Z)-heptadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBYPNXLFMSGKH-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020795 | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1981-50-6 | |

| Record name | Margaroleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Heptadecenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cis-9-Heptadecenoic acid (CHDA) as an antifungal agent?

A1: Research suggests that CHDA's antifungal activity is primarily linked to its interaction with fungal cell membranes. [] While the exact mechanism is not fully elucidated, it is proposed that CHDA partitions into the membrane, leading to increased fluidity. [] This effect is more pronounced in fungi with lower sterol content, as sterols can buffer against fluidity changes. [] The increased membrane disorder likely disrupts membrane protein function, increases permeability, and ultimately leads to cell death. [] Interestingly, CHDA doesn't seem to directly interact with sterols or undergo modification by the fungi. []

Q2: Are there differences in susceptibility to CHDA among different fungal species?

A2: Yes, sensitivity to CHDA varies considerably among fungi. [] Studies indicate that fungi with intrinsically low sterol content are more susceptible to CHDA's effects. [] This susceptibility is less dependent on the level of unsaturation in phospholipid fatty acids. [] This suggests that the ability of fungal membranes to buffer fluidity changes, largely determined by sterol content, plays a crucial role in CHDA sensitivity.

Q3: Beyond its antifungal properties, what other applications does cis-9-Heptadecenoic acid have?

A3: cis-9-Heptadecenoic acid has shown potential in the treatment of skin conditions. It has been explored for its use in treating psoriasis and allergies. [] Additionally, it can serve as a valuable resource in the chemical industry. For instance, it can be utilized in the production of biofuel. []

Q4: Can cis-9-Heptadecenoic acid be produced through microbial fermentation?

A4: Yes, cis-9-Heptadecenoic acid can be produced through fermentation using genetically engineered strains of the oleaginous yeast Yarrowia lipolytica. [] This yeast has been successfully modified to optimize the biosynthesis of cis-9-Heptadecenoic acid, achieving significant yields in laboratory settings. []

Q5: How is the production of cis-9-Heptadecenoic acid by Yarrowia lipolytica optimized?

A5: Researchers have utilized a design of experiment strategy, specifically a central composite design, to optimize cis-9-Heptadecenoic acid production in Yarrowia lipolytica. [] This approach involves systematically varying factors like carbon source type and concentration (sucrose, glycerol, sodium acetate, sodium propionate) and nitrogen source (yeast extract) to determine the optimal combination for maximizing both cell density and cis-9-Heptadecenoic acid content in the produced lipids. [] This method allows for efficient identification of fermentation conditions that yield the highest amount of the desired fatty acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。